N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-13-5-8-16(9-6-13)26-11-10-18(24)21-20-23-22-19(25-20)17-12-14(2)4-7-15(17)3/h4-9,12H,10-11H2,1-3H3,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLZUTCEUFSFKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Attachment of the dimethylphenyl group:
Formation of the propanamide moiety: The final step involves the attachment of the p-tolylthio group to the propanamide backbone, which can be achieved through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Studies have shown that N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide demonstrates inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This could position it as a therapeutic agent for inflammatory diseases .
3. Anticancer Potential
Preliminary studies have explored the anticancer potential of oxadiazole derivatives. The unique structure of this compound may contribute to its ability to induce apoptosis in cancer cells. Further research is required to elucidate its mechanism of action and efficacy in various cancer models .
Materials Science Applications
1. Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The incorporation of oxadiazole units is known to enhance charge transport properties, which is critical for device performance .
2. Polymer Chemistry
this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its functional groups allow for further modifications and cross-linking, leading to materials with specific mechanical and thermal characteristics suitable for various industrial applications .
Research Tool Applications
1. Fluorescent Probes
Due to its unique structure, this compound can be utilized as a fluorescent probe in biological imaging studies. The oxadiazole ring system is known for its photophysical properties, which can be exploited to monitor cellular processes in real-time .
2. Chemical Synthesis
The compound serves as an intermediate in the synthesis of other biologically active molecules. Its reactivity allows it to participate in various chemical reactions, facilitating the development of new compounds with potential therapeutic applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide would depend on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in bacterial metabolism. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound is compared below with three analogs from recent literature, focusing on structural variations, physicochemical properties, and biological implications.
Structural and Physicochemical Properties
Key Observations:
- 7a-q derivatives incorporate bulkier sulfonyl-piperidinyl groups, increasing molecular weight and likely reducing bioavailability compared to the target compound .
Melting Points :
Spectral Data Comparison
Infrared (IR) Spectroscopy:
- Target Compound: Absence of N-H stretches (3300 cm⁻¹) seen in 7f and 7g, confirming the lack of an amino-thiazole group. Strong C-S and aromatic C-H stretches dominate .
- 7a-q Series : Distinct S=O stretches (~1250 cm⁻¹) from sulfonyl groups, absent in the target .
Nuclear Magnetic Resonance (NMR):
Biological Activity
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a compound that has attracted considerable interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C20H21N3O2S
- Molecular Weight : 365.46 g/mol
The structural representation includes an oxadiazole ring and a thioether group, which are crucial for its biological activity. The presence of these functional groups contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. Research indicates that compounds containing oxadiazole rings can exhibit various modes of action, including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Antioxidant Activity : Some oxadiazole derivatives have demonstrated antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : Certain studies suggest that this compound may possess antimicrobial activity against various pathogens.
Biological Activity Data
A summary of key findings related to the biological activity of this compound is presented in the table below:
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Antimicrobial Study : A study tested the compound against various bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was determined to be within a range effective for potential therapeutic applications.
- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound effectively scavenged free radicals and reduced lipid peroxidation in cellular models. This suggests a protective role against oxidative damage, which is crucial in various diseases.
- Enzyme Interaction Analysis : The compound was evaluated for its ability to inhibit enzymes involved in cancer metabolism. Results indicated a dose-dependent inhibition pattern, suggesting potential applications in cancer therapy.
Q & A
Basic: What are the foundational synthetic routes for preparing N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide, and how is reaction progress monitored?
Answer:
The synthesis typically involves multi-step reactions starting with the formation of the 1,3,4-oxadiazole core. A common approach includes:
Oxadiazole ring formation : Reacting hydrazine derivatives with carboxylic acids or esters under reflux conditions, as seen in analogous oxadiazole syntheses .
Thioether linkage introduction : Coupling the oxadiazole intermediate with a thiol-containing reagent (e.g., p-tolylthiol) via nucleophilic substitution or oxidative methods.
Propanamide functionalization : Reacting the intermediate with chloroacetyl chloride or similar reagents in the presence of a base like triethylamine.
Reaction monitoring : Thin-layer chromatography (TLC) is widely used to track reaction completion, with solvent systems like ethyl acetate/hexane (1:1). Recrystallization from solvents such as pet-ether ensures purity .
Advanced: How can researchers optimize reaction conditions to improve yield and purity of the compound during synthesis?
Answer:
Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in thiol coupling steps, while refluxing in ethanol or methanol improves oxadiazole ring closure .
- Catalyst use : Lithium hydride (LiH) in DMF accelerates amide bond formation .
- Temperature control : Extended reflux times (4–5 hours) for cyclization steps ensure complete conversion .
- Purification : Gradient recrystallization or column chromatography resolves impurities from multi-step syntheses.
Example Table : Comparison of Reaction Conditions from Literature
| Step | Reagents/Conditions | Source |
|---|---|---|
| Oxadiazole formation | MeOH/N₂H₄·H₂O, reflux (2 h) | |
| Thiol coupling | DMF, LiH, stirring (3–5 h) | |
| Propanamide formation | Chloroacetyl chloride, triethylamine (4 h) |
Basic: What spectroscopic and analytical methods are used to confirm the structure of the compound?
Answer:
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.0–2.5 ppm), and thioether linkages (δ 3.5–4.0 ppm).
- FT-IR : Confirm amide C=O stretches (~1650 cm⁻¹) and oxadiazole C=N bands (~1600 cm⁻¹).
- Mass spectrometry (HRMS) : Validate molecular ion peaks matching the exact mass (e.g., C₂₀H₂₀N₃O₂S).
- Elemental analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
Systematic analysis involves:
Purity validation : Ensure >95% purity via HPLC and eliminate solvent residues (e.g., DMF) that may interfere with assays .
Assay standardization : Use positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments across cell lines (e.g., HeLa, MCF-7).
Structural analogs : Compare activity with derivatives (e.g., thiophene or isoxazole variants) to isolate pharmacophore contributions .
Mechanistic studies : Employ molecular docking to assess binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity) .
Advanced: What methodologies are employed to evaluate the compound’s potential as a pharmacological agent?
Answer:
- In vitro screening :
- Anticancer : MTT assay against cancer cell lines, with IC₅₀ calculations .
- Anti-inflammatory : COX-2 inhibition assay using ELISA kits .
- Structure-activity relationship (SAR) : Modify substituents (e.g., methyl groups on the phenyl ring) to assess potency trends .
- ADMET profiling : Use computational tools (e.g., SwissADME) to predict bioavailability, toxicity, and metabolic stability .
Basic: What are the stability considerations for storing this compound?
Answer:
- Storage conditions : Keep at –20°C in airtight, light-resistant containers to prevent oxidation of the thioether group.
- Solubility : DMSO or ethanol is preferred for stock solutions; avoid aqueous buffers unless stabilized with surfactants .
Advanced: How can computational chemistry aid in designing derivatives with enhanced activity?
Answer:
- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., tubulin for anticancer activity).
- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) with bioactivity data to prioritize synthetic targets .
- DFT calculations : Optimize geometries and predict reactive sites for functionalization (e.g., adding electron-withdrawing groups to the oxadiazole ring) .
Basic: What safety protocols are recommended when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
